![molecular formula C16H19N5O2S B5768124 ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5768124.png)
ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate, also known as EQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate involves the inhibition of the thioredoxin system, which is essential for cancer cell survival and proliferation. ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate binds to the active site of thioredoxin reductase, leading to the inhibition of its activity. This results in the accumulation of reactive oxygen species and the induction of oxidative stress, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has minimal toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate in lab experiments is its high potency and specificity towards cancer cells. However, ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has limited solubility in water, which may pose challenges in its formulation and administration. Additionally, more studies are needed to determine the optimal dosage and administration route of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate.
Direcciones Futuras
For ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate research include the development of novel formulations and delivery systems for improved solubility and bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate in humans. Further research is also needed to explore the potential applications of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate is a promising chemical compound that has potential applications in cancer therapy and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research should focus on the development of novel formulations and delivery systems and the exploration of its potential applications in other diseases.
Métodos De Síntesis
The synthesis of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate involves the reaction of quinoxaline-6-carbonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide to form ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate. This synthesis method has been optimized to yield high purity and high yield of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in cancer therapy. Studies have shown that ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has been shown to inhibit the growth and metastasis of tumors in animal models.
Propiedades
IUPAC Name |
ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-2-23-16(22)21-9-7-20(8-10-21)15(24)19-12-3-4-13-14(11-12)18-6-5-17-13/h3-6,11H,2,7-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJLJLBLIXQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.